molecular formula C4H4N4O2 B6186684 2-ethenyl-4-nitro-2H-1,2,3-triazole CAS No. 140862-00-6

2-ethenyl-4-nitro-2H-1,2,3-triazole

Cat. No. B6186684
CAS RN: 140862-00-6
M. Wt: 140.1
InChI Key:
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Description

2-Ethenyl-4-nitro-2H-1,2,3-triazole, also known as ENNT, is a heterocyclic aromatic compound with a nitro group and a triazole ring. It is a versatile compound that has a wide range of applications in organic synthesis and chemical biology. ENNT has been widely studied due to its unique chemical and biological properties.

Scientific Research Applications

2-ethenyl-4-nitro-2H-1,2,3-triazole has been studied extensively for its applications in organic synthesis and chemical biology. It has been used as a catalyst for a variety of reactions, including the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of biologically active compounds. It has also been used as a reagent for the synthesis of small molecules, such as peptides and nucleosides. This compound has also been used as a photoreactive agent in the synthesis of fluorescent proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 2-ethenyl-4-nitro-2H-1,2,3-triazole is not fully understood. However, it is believed that the nitro group of this compound is responsible for its reactivity. The nitro group is able to form a resonance structure with the triazole ring, which increases the reactivity of the compound. Additionally, the nitro group is able to donate electrons to the triazole ring, which increases the stability of the compound and makes it more reactive.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). Inhibition of FAAH has been linked to a variety of physiological effects, including pain relief, anti-inflammatory effects, and anxiolytic effects. Additionally, this compound has been found to be an effective inhibitor of the enzyme phosphodiesterase 5 (PDE5). Inhibition of PDE5 has been linked to improved erectile function in men.

Advantages and Limitations for Lab Experiments

2-ethenyl-4-nitro-2H-1,2,3-triazole has numerous advantages for lab experiments. It is a relatively inexpensive compound, and it is widely available. Additionally, it is easy to synthesize, and it is stable in a variety of solvents. However, this compound is not soluble in water, which can make it difficult to use in aqueous solutions. Additionally, the nitro group of this compound is highly reactive, which can make it difficult to handle in the lab.

Future Directions

There are numerous potential future directions for research on 2-ethenyl-4-nitro-2H-1,2,3-triazole. One potential direction is to explore its potential as a cancer therapeutic. This compound has been found to be an effective inhibitor of the enzyme fatty acid amide hydrolase, which is involved in the growth and spread of cancer cells. Additionally, this compound has been found to be an effective inhibitor of the enzyme phosphodiesterase 5, which is involved in the growth of prostate cancer cells. Another potential direction is to explore its potential as a drug delivery system. This compound has been found to be an effective carrier for a variety of drugs, and it has been found to be biocompatible and non-toxic. Additionally, this compound has been found to be an effective inhibitor of the enzyme fatty acid amide hydrolase, which can be used to increase the bioavailability of drugs. Finally, another potential direction is to explore its potential as a diagnostic agent. This compound has been found to be an effective fluorescent probe for a variety of biological molecules, and it has been found to be an effective biomarker for a variety of diseases.

Synthesis Methods

2-ethenyl-4-nitro-2H-1,2,3-triazole can be synthesized through a variety of methods. One of the most common methods is the condensation reaction between ethyl nitrate and hydrazine hydrate. This reaction occurs in aqueous solution at room temperature and yields the desired product in a high yield. Other methods of synthesis include the reaction between ethyl nitrate and hydrazine sulfate, or the reaction between ethyl nitrate and hydrazine monohydrate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethenyl-4-nitro-2H-1,2,3-triazole involves the reaction of ethyl propiolate with sodium azide to form ethyl 2-azido-3-butenoate, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition reaction with nitroethylene to yield the desired product.", "Starting Materials": ["Ethyl propiolate", "Sodium azide", "Nitroethylene", "Copper catalyst"], "Reaction": ["Step 1: Ethyl propiolate is reacted with sodium azide in anhydrous DMF at room temperature to form ethyl 2-azido-3-butenoate.", "Step 2: Ethyl 2-azido-3-butenoate is then subjected to a copper-catalyzed azide-alkyne cycloaddition reaction with nitroethylene in the presence of a copper catalyst and a base such as triethylamine to yield 2-ethenyl-4-nitro-2H-1,2,3-triazole."] }

CAS RN

140862-00-6

Molecular Formula

C4H4N4O2

Molecular Weight

140.1

Purity

95

Origin of Product

United States

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